molecular formula C8H8N2O3 B8057860 3-[(Hydroxyhydrazinylidene)methyl]benzoic acid

3-[(Hydroxyhydrazinylidene)methyl]benzoic acid

Cat. No.: B8057860
M. Wt: 180.16 g/mol
InChI Key: RVQDHCSAKSLMPX-UHFFFAOYSA-N
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Description

3-[(Hydroxyhydrazinylidene)methyl]benzoic acid is an organic compound characterized by the presence of a hydroxyhydrazinylidene group attached to a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Hydroxyhydrazinylidene)methyl]benzoic acid typically involves the reaction of 3-formylbenzoic acid with hydrazine hydrate under controlled conditions. The reaction proceeds as follows:

    Starting Materials: 3-formylbenzoic acid and hydrazine hydrate.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures (around 60-80°C) to facilitate the formation of the hydrazone intermediate.

    Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from a suitable solvent such as ethanol or water.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(Hydroxyhydrazinylidene)methyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyhydrazinylidene group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-[(Hydroxyhydrazinylidene)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism by which 3-[(Hydroxyhydrazinylidene)methyl]benzoic acid exerts its effects involves interactions with various molecular targets. The hydroxyhydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. These interactions can modulate enzyme activity, disrupt microbial cell walls, or interfere with DNA replication in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzoic Acid: Lacks the hydrazinylidene group, making it less reactive in certain chemical reactions.

    4-[(Hydroxyhydrazinylidene)methyl]benzoic Acid: Similar structure but with the hydroxyhydrazinylidene group at a different position, affecting its reactivity and applications.

    2-[(Hydroxyhydrazinylidene)methyl]benzoic Acid: Another positional isomer with distinct chemical properties.

Uniqueness

3-[(Hydroxyhydrazinylidene)methyl]benzoic acid is unique due to the specific positioning of the hydroxyhydrazinylidene group, which imparts distinct reactivity and interaction profiles compared to its isomers. This uniqueness makes it particularly valuable in targeted synthetic applications and specialized research studies.

Properties

IUPAC Name

3-[(hydroxyhydrazinylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-8(12)7-3-1-2-6(4-7)5-9-10-13/h1-5,10,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQDHCSAKSLMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=NNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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